molecular formula C22H22FN3O3 B3009654 N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-99-6

N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B3009654
CAS RN: 899749-99-6
M. Wt: 395.434
InChI Key: YOGKOVDFLUFCBJ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazine is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Molecular Structure Analysis

The compound contains a pyrazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms. It also has phenyl groups attached to it, which are aromatic rings of six carbon atoms, and it has fluorine and methoxy (OCH3) groups attached to these phenyl rings .


Chemical Reactions Analysis

Pyrazine and its derivatives can undergo various chemical reactions, including coupling reactions like the Suzuki and Buchwald Hartwig reactions .


Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound is likely to be solid at room temperature. It’s also likely to be insoluble in water but soluble in non-polar solvents .

Scientific Research Applications

Future Directions

The future research directions could involve studying the biological activity of this compound, as many pyrazine derivatives have shown a variety of pharmacological activities, including antipyretic, anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant activity .

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGKOVDFLUFCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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